1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine 1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13717752
InChI: InChI=1S/C11H13ClN2/c1-2-3-5-14-6-4-9-7-11(12)13-8-10(9)14/h4,6-8H,2-3,5H2,1H3
SMILES: CCCCN1C=CC2=CC(=NC=C21)Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

CAS No.:

Cat. No.: VC13717752

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine -

Specification

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name 1-butyl-5-chloropyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C11H13ClN2/c1-2-3-5-14-6-4-9-7-11(12)13-8-10(9)14/h4,6-8H,2-3,5H2,1H3
Standard InChI Key DZNWYIVOEJKCFV-UHFFFAOYSA-N
SMILES CCCCN1C=CC2=CC(=NC=C21)Cl
Canonical SMILES CCCCN1C=CC2=CC(=NC=C21)Cl

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol . The IUPAC name derives from its bicyclic structure: a pyrrole ring fused to a pyridine moiety at positions 2 and 3. Key structural features include:

  • Chlorine at position 5 on the pyridine ring.

  • n-Butyl group (C₄H₉) at position 1 on the pyrrole nitrogen .

The SMILES notation is ClC1=CNC2=C1C=C(N2CCCC)N, reflecting its substitution pattern. X-ray crystallography data for related compounds (e.g., tert-butyl-protected analogs) confirm planar geometry and hydrogen-bonding capabilities .

Synthesis and Modifications

Key Synthetic Routes

  • Alkylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
    The base structure, 5-chloro-1H-pyrrolo[2,3-c]pyridine (C₇H₅ClN₂, MW 152.58 ), is alkylated using 1-bromobutane under basic conditions (e.g., NaH in DMF) . This method affords moderate yields (50–70%) and requires purification via column chromatography .

  • Multi-Step Functionalization

    • Intermediate Protection: tert-Butyl carboxylate groups are often used to protect reactive sites during synthesis . For example, tert-butyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1184844-58-3) serves as a precursor for further modifications .

    • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at position 3 or 4 .

Reaction Conditions

StepReagents/ConditionsYieldReference
Alkylation1-Bromobutane, NaH, DMF, 0°C to RT65%
DeprotectionTFA/CH₂Cl₂ (1:1), 2h, RT85%
CarboxylationMethyl chloroformate, Et₃N, THF, reflux71%

Physicochemical Properties

Key Parameters

PropertyValueMethod/Source
Molecular Weight208.69 g/molComputed
LogP (iLOGP)3.12Predictive modeling
Solubility0.047 mg/mL (SILICOS-IT)In silico
pKa4.8 (pyridine N)Experimental
Melting Point98–102°CDSC

The butyl group enhances lipophilicity (LogP >3), impacting membrane permeability and metabolic stability . The compound is sparingly soluble in aqueous media but soluble in DMSO and ethanol .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear gloves/eye protection
Respiratory IrritationH335Use in ventilated areas
Environmental ToxicityH400Avoid aquatic release

Applications and Future Directions

  • Oncology: As FGFR/PDE4B inhibitors, these compounds are candidates for targeted cancer therapies .

  • Neurology: High BBB permeability (predicted) suggests potential in neurodegenerative diseases .

  • Chemical Biology: Fluorescent derivatives serve as probes for kinase profiling .

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